3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of a triazole and thiadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2,4-dichlorophenylhydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiadiazoles: Compounds containing a thiadiazole ring, such as 2-amino-1,3,4-thiadiazole.
Triazoles: Compounds containing a triazole ring, such as 1,2,4-triazole.
Uniqueness
3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of both triazole and thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H6Cl2N4S2 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6Cl2N4S2/c14-7-3-4-8(9(15)6-7)11-16-17-13-19(11)18-12(21-13)10-2-1-5-20-10/h1-6H |
InChI Key |
JWGDKLYSYQATLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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